Fmoc-β-丙氨酸-opfp

描述

Fmoc-beta-ala-opfp: is a fluorenylmethyloxycarbonyl (Fmoc) protected beta-alanine derivative. It is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mildly basic conditions. The compound is particularly useful for proteomics studies and the synthesis of peptides, where the Fmoc group serves as a protecting group for the amino group .

科学研究应用

Chemistry: Fmoc-beta-ala-opfp is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .

Biology: In biological research, Fmoc-beta-ala-opfp is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine: Fmoc-beta-ala-opfp is used in the development of peptide-based drugs, including those targeting cancer and infectious diseases. Its stability and ease of deprotection make it an ideal candidate for drug development .

Industry: In the pharmaceutical industry, Fmoc-beta-ala-opfp is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and biochemical assays .

作用机制

Target of Action

Fmoc-beta-ala-opfp is an Fmoc protected alanine derivative . The primary target of this compound is the peptide chain in proteomics studies and solid phase peptide synthesis techniques . Alanine, one of the simplest amino acids with a methyl group as the side chain, is the core component of this compound .

Mode of Action

The compound interacts with its targets by being incorporated into the polypeptide chain . The small side chain of alanine confers a high degree of flexibility when incorporated into a polypeptide chain . The Fmoc group is typically removed with a base such as pyridine , which is an orthogonal de-protection strategy to the acid labile Boc group .

Biochemical Pathways

The compound primarily affects the peptide synthesis pathway. It is used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis .

Result of Action

The result of Fmoc-beta-ala-opfp’s action is the successful synthesis of peptides with a high degree of flexibility . This flexibility is conferred by the alanine component of the compound, which is one of the simplest amino acids .

Action Environment

The action of Fmoc-beta-ala-opfp is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group typically requires a base such as pyridine . Therefore, the pH of the environment could potentially influence the efficacy of this compound. Additionally, the stability of the compound might be affected by factors such as temperature and the presence of other reactive substances.

生化分析

Biochemical Properties

Fmoc-beta-ala-opfp plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that is typically carried out with a base such as pyridine . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .

Cellular Effects

The cellular effects of Fmoc-beta-ala-opfp are primarily related to its role in peptide synthesis. As an Fmoc protected alanine derivative, it can be incorporated into a polypeptide chain, conferring a high degree of flexibility This flexibility can influence cell function by affecting the structure and function of the synthesized peptides

Molecular Mechanism

The molecular mechanism of Fmoc-beta-ala-opfp is centered around its role in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted reactions . Once the peptide chain is formed, the Fmoc group is removed, allowing the peptide to fold and function properly. The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression would depend on the specific peptide being synthesized.

Temporal Effects in Laboratory Settings

In laboratory settings, Fmoc-beta-ala-opfp is used as a reagent for solid phase peptide synthesis Its stability, degradation, and long-term effects on cellular function would largely depend on the conditions of the experiment, including factors such as temperature, pH, and the presence of other reagents

Metabolic Pathways

Fmoc-beta-ala-opfp is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and cofactors involved in this process, including the enzyme piperidine, which is used to remove the Fmoc group . The effects of Fmoc-beta-ala-opfp on metabolic flux or metabolite levels would depend on the specific peptides being synthesized and their respective roles in metabolism.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-ala-opfp typically involves the reaction of beta-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The resulting Fmoc-beta-alanine is then reacted with pentafluorophenyl (Pfp) ester to form Fmoc-beta-ala-opfp .

Industrial Production Methods: Industrial production of Fmoc-beta-ala-opfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure the stability of the product .

化学反应分析

Types of Reactions: Fmoc-beta-ala-opfp primarily undergoes deprotection reactions, where the Fmoc group is removed to expose the amino group. This deprotection is typically achieved using a base such as piperidine .

Common Reagents and Conditions:

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Coupling Reactions: The exposed amino group can then participate in coupling reactions with other amino acids or peptides to form longer peptide chains.

Major Products: The major product of the deprotection reaction is the free amino group of beta-alanine, which can then be used in further peptide synthesis .

相似化合物的比较

Fmoc-Ala-OPfp: Similar to Fmoc-beta-ala-opfp, this compound is used in peptide synthesis but with alanine instead of beta-alanine.

Fmoc-Val-OPfp: Another similar compound used in peptide synthesis, with valine as the amino acid.

Uniqueness: Fmoc-beta-ala-opfp is unique due to the presence of beta-alanine, which provides different structural and functional properties compared to other amino acids. This makes it particularly useful in the synthesis of peptides with specific biological activities .

生物活性

Fmoc-beta-ala-opfp (Fmoc-beta-alanine with a specific protecting group) is a compound of interest in the field of peptide synthesis and biological activity. Its structure allows for various modifications, making it a versatile building block in the development of bioactive peptides. This article delves into the biological activities associated with Fmoc-beta-ala-opfp, exploring its potential applications, mechanisms of action, and relevant research findings.

Fmoc-beta-ala-opfp is derived from beta-alanine, an amino acid that plays a crucial role in various biochemical processes. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group during peptide synthesis, allowing for selective reactions without interfering with other functional groups.

The biological activity of Fmoc-beta-ala-opfp can be attributed to its structural characteristics that influence peptide conformation and stability. Studies have shown that modifications at the beta-alanine position can significantly affect the biological properties of peptides. For instance, the introduction of methyl groups at specific positions has been linked to enhanced proteolytic stability and increased potency against cancer cell lines, such as MCF-7 cells .

Case Studies

- Anticancer Activity : A study focused on methylated analogues of linear peptidic natural products demonstrated that subtle modifications to beta-alanine residues could lead to significant changes in cytotoxicity against cancer cells. The most potent analogues exhibited improved hydrophobicity and stability, suggesting that Fmoc-beta-ala-opfp could be optimized for similar applications .

- Peptide Synthesis Challenges : Research indicated that during the synthesis of peptides using Fmoc chemistry, there is a risk of contamination with beta-alanine derivatives. This contamination can alter the expected biological activity of synthesized compounds, highlighting the importance of quality control in peptide manufacturing .

- Biosynthetic Pathways : Investigations into bacterial pathways have revealed that beta-alanine can be synthesized through novel routes involving specific enzymes. Understanding these pathways may provide insights into how Fmoc-beta-ala-opfp can be utilized or modified for enhanced biological functions .

Data Tables

| Modification | Activity Level | Stability | Hydrophobicity |

|---|---|---|---|

| Original | Moderate | Low | Low |

| Methylated 1 | High | Moderate | High |

| Methylated 2 | Very High | High | Very High |

属性

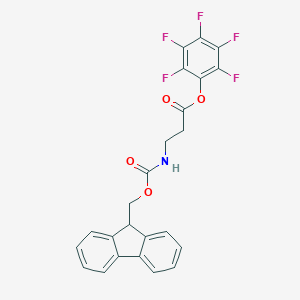

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c25-18-19(26)21(28)23(22(29)20(18)27)34-17(31)9-10-30-24(32)33-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRARRDDNQDLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。